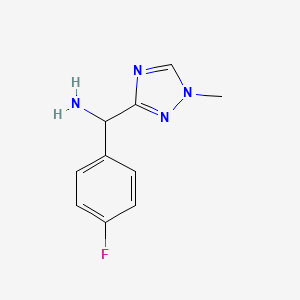
(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorofenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina es un compuesto que contiene un grupo fluorofenilo y un anillo triazolLa presencia del anillo triazol es particularmente significativa ya que es conocido por su amplia gama de aplicaciones en las ciencias biomédicas, bioquímicas y de materiales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-Fluorofenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina típicamente implica el uso de química de clic, específicamente la reacción de cicloadición azida-alquino catalizada por cobre (CuAAC). Esta reacción es conocida por su eficiencia y selectividad en la formación de 1,2,3-triazoles . La ruta sintética general implica la reacción de una azida con un alquino en presencia de un catalizador de cobre para formar el anillo triazol. Las condiciones de reacción generalmente incluyen el uso de un solvente como agua o un solvente orgánico, y la reacción se lleva a cabo típicamente a temperatura ambiente .
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares a las utilizadas en entornos de laboratorio, con optimizaciones para el escalado. Esto podría incluir el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. Además, se consideraría el uso de principios de química verde, como el reciclaje de solventes y el uso de reactivos menos peligrosos, para hacer el proceso más ecológico .
Análisis De Reacciones Químicas
Tipos de reacciones
(4-Fluorofenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución, donde el átomo de flúor es reemplazado por otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la reacción específica, pero generalmente implican temperaturas controladas y el uso de solventes apropiados .
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción específico. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir formas reducidas del compuesto y las reacciones de sustitución pueden producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
(4-Fluorofenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Industria: Utilizado en el desarrollo de nuevos materiales y como componente en agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (4-Fluorofenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor enzimático, se une al sitio activo de la enzima, evitando su función normal. El anillo triazol juega un papel crucial en este proceso de unión, interactuando con los residuos del sitio activo de la enzima . Esta interacción puede interrumpir la actividad de la enzima, lo que lleva a sus efectos inhibitorios .
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Nitrofenil)-1H-1,2,3-triazol-4-carbaldehído: Otro derivado de triazol con rutas sintéticas y aplicaciones similares.
Tris(1-bencil-1H-1,2,3-triazol-4-il)metil amina: Un ligando de poli-triazolilamina con aplicaciones en catálisis.
Singularidad
(4-Fluorofenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina es única debido a la presencia del grupo fluorofenilo, que puede mejorar su actividad biológica y estabilidad. La combinación del grupo fluorofenilo y el anillo triazol proporciona un andamiaje único que puede modificarse aún más para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H11FN4 |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H11FN4/c1-15-6-13-10(14-15)9(12)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3 |
Clave InChI |
NVHPOESOHSLZJJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C(C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


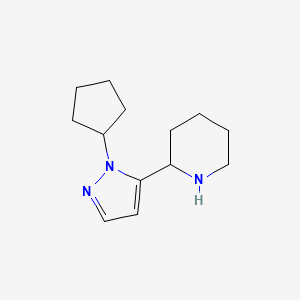
![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
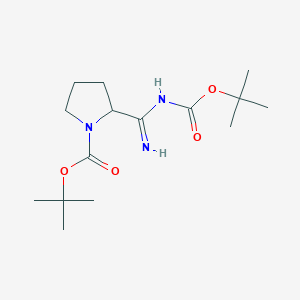


![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)
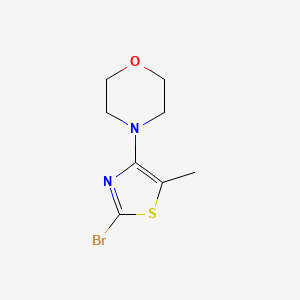

![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)
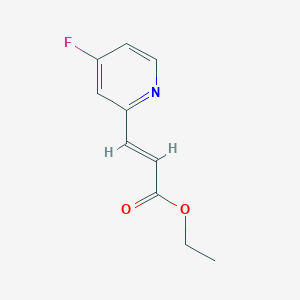

![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)
![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)

